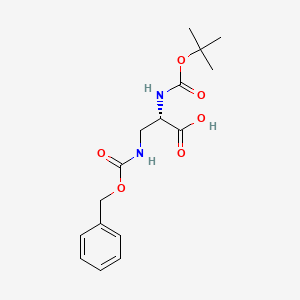

Boc-dap(Z)-OH

Descripción

Boc-Dap(Z)-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. The compound features two orthogonal protecting groups:

- Boc (tert-butoxycarbonyl): Base-labile, typically removed under acidic conditions (e.g., trifluoroacetic acid).

- Z (benzyloxycarbonyl): Acid-labile, cleaved via hydrogenolysis or strong acids like HBr/acetic acid .

This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making this compound a versatile building block for constructing peptides with side-chain modifications. Its molecular formula is C₁₆H₂₂N₂O₆, and it is commonly used in combinatorial chemistry and peptide-based drug development .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSMVGTLTVHLK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984255 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-57-8 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare Boc-Dap(Z)-OH with structurally and functionally related compounds, focusing on molecular properties, protecting groups, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparison Points

Structural and Functional Differences

- Backbone Variants :

- This compound uses a Dap backbone (two amine groups), enabling bifunctional modification, whereas Z-Lys(Boc)-OH () employs a lysine backbone with a longer side chain, favoring interactions with hydrophobic targets .

- Boc-DAP(Z)-Aeg-OH replaces the Dap backbone with Aeg (aminoethylglycine), critical for peptide nucleic acid (PNA) synthesis due to its neutral charge and nuclease resistance .

Protecting Group Strategies

- This compound and Z-Lys(Boc)-OH share Boc/Z dual protection , but the latter’s lysine backbone increases molecular weight and alters pharmacokinetics (e.g., Z-Lys(Boc)-OH is a P-gp substrate, limiting CNS penetration) .

- Fmoc-Dap(Ac)-OH uses acid-stable Fmoc and acetyl groups, ideal for stepwise SPPS under mild conditions, unlike this compound’s acid-sensitive Z group .

Solubility and Handling Boc-Dab(Z)-OH·DCHA () incorporates a dicyclohexylamine (DCHA) salt, improving solubility in dichloromethane or DMF, whereas this compound requires polar aprotic solvents . Boc-DAP(Z)-Aeg-OH exhibits fast dissolution in DMF or NMP, critical for high-yield PNA monomer coupling .

Research Findings

- Orthogonal Deprotection Efficiency : this compound’s Z group is removed with HBr/acetic acid (20 min, 90% yield), while Boc is cleaved with TFA (30 min, 95% yield), enabling sequential side-chain modifications .

- Comparative Stability : Fmoc-Dap(Ac)-OH exhibits superior UV stability for real-time monitoring but requires harsher conditions (piperidine) for deprotection compared to this compound .

- PNA Synthesis : Boc-DAP(Z)-Aeg-OH achieves >98.5% purity post-HPLC, outperforming traditional Dap derivatives in hybridization assays with DNA/RNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.